

solubility profile of quinaprilat hydrate in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinaprilat hydrate

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An In-depth Technical Guide to the Solubility Profile of **Quinaprilat Hydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **quinaprilat hydrate**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing everything from formulation design to bioavailability. This document outlines the known solubility characteristics of **quinaprilat hydrate**, provides detailed experimental protocols for its determination, and presents a framework for the systematic presentation of solubility data.

Introduction to Quinaprilat Hydrate and Solubility

Quinaprilat is a potent, non-sulfhydryl ACE inhibitor. It is the diacid metabolite of the prodrug quinapril. As an ionizable molecule, its solubility is expected to be significantly influenced by the pH of the surrounding medium. The commercially available form is often a hydrate, meaning it incorporates one or more water molecules into its crystal structure. The presence of this water of hydration can affect its physicochemical properties, including solubility, compared to the anhydrous form.

A comprehensive solubility profile is essential for:

- Pre-formulation studies: Selecting appropriate solvents and excipients for dosage form development.
- Biopharmaceutical classification: Determining the Biopharmaceutics Classification System (BCS) class of the drug, which guides regulatory considerations.
- Predicting in vivo performance: Understanding how the drug will dissolve in the gastrointestinal tract.
- Developing analytical methods: Establishing suitable solvent systems for quality control and research purposes.

Solubility Data of Quinaprilat Hydrate

Experimentally determined quantitative solubility data for **quinaprilat hydrate** in a wide range of solvents is not extensively available in public literature. However, a predicted aqueous solubility value has been reported.

Table 1: Predicted Aqueous Solubility of **Quinaprilat Hydrate**

Solvent	Temperature (°C)	Solubility (mg/mL)	Source
Water	Not Specified	0.0359	ALOGPS (Predicted) [1]

To facilitate a comprehensive understanding, the following tables provide a structured template for researchers to populate with their own experimentally determined data. It is recommended to measure solubility in a range of solvents relevant to pharmaceutical development, including aqueous buffers at physiological pH values and common organic solvents.

Table 2: Experimentally Determined Solubility of **Quinaprilat Hydrate** in Aqueous Buffers

Solvent (Buffer)	pH	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Hydrochloric Acid Buffer	1.2	25		
				37
Acetate Buffer	4.5	25		
				37
Phosphate Buffer	6.8	25		
				37
Phosphate Buffer	7.4	25		
				37

Table 3: Experimentally Determined Solubility of **Quinaprilat Hydrate** in Organic Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)
Methanol	25		
Ethanol	25		
Isopropanol	25		
Acetone	25		
Acetonitrile	25		
Dimethyl Sulfoxide (DMSO)	25		

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of an API. This method is considered the gold standard for its reliability and direct measurement of thermodynamic solubility.

Materials and Equipment

- **Quinaprilat Hydrate** (of known purity and solid form)
- Selected solvents (e.g., purified water, pH buffers, methanol, ethanol)
- Analytical balance
- Volumetric flasks and pipettes
- Glass vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- pH meter

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **quinaprilat hydrate** to a series of glass vials, each containing a known volume of the desired solvent. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples at a constant speed (e.g., 100-200 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies can be conducted to determine the time required to reach a solubility plateau.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a supernatant aliquot using a pipette.
 - Immediately filter the aliquot through a syringe filter to remove any undissolved particles. It is crucial to pre-saturate the filter by discarding the first portion of the filtrate to avoid drug adsorption to the filter membrane.
- Quantification:
 - Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved **quinaprilat hydrate**.
 - Prepare a calibration curve using standard solutions of **quinaprilat hydrate** of known concentrations.
- Data Analysis:
 - Calculate the solubility from the measured concentration and the dilution factor.
 - For buffered solutions, measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.
 - Perform each experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.



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Caption: Experimental workflow for determining the solubility of **quinaprilat hydrate**.

This comprehensive guide provides the necessary framework for researchers and drug development professionals to thoroughly investigate and document the solubility profile of **quinaprilat hydrate**. By following the detailed experimental protocol and utilizing the structured data presentation tables, a robust and reliable solubility profile can be established, which is a cornerstone for successful pharmaceutical development.

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References

- 1. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [solubility profile of quinaprilat hydrate in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1662423#solubility-profile-of-quinaprilat-hydrate-in-different-solvents\]](https://www.benchchem.com/product/b1662423#solubility-profile-of-quinaprilat-hydrate-in-different-solvents)

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